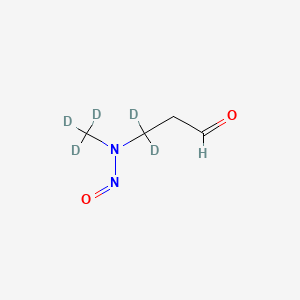

3-(Methylnitrosamino)propanal-d5

Description

Significance of N-Nitrosamines in Biological Systems

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. nih.govyoutube.com They are of significant interest in biomedical research primarily due to their carcinogenic properties. mdpi.comyoutube.com Many N-nitrosamines are potent carcinogens in various animal species, and they are reasonably anticipated to be human carcinogens. nih.govyoutube.com Human exposure to N-nitrosamines can occur through various sources, including diet (e.g., cured meats), tobacco products, and certain industrial processes. nih.gov Endogenous formation of nitrosamines can also occur in the human body, particularly in the acidic environment of the stomach, from the reaction of secondary amines and nitrosating agents like nitrites. nih.gov

The carcinogenicity of N-nitrosamines is linked to their metabolic activation. mdpi.comyoutube.com Cytochrome P450 enzymes in the liver and other tissues can metabolize nitrosamines, leading to the formation of highly reactive electrophilic intermediates. mdpi.com These intermediates can then bind to cellular macromolecules, including DNA, forming DNA adducts. If not repaired, these DNA adducts can lead to mutations and initiate the process of carcinogenesis. mdpi.com

The parent compound of the deuterated analog discussed here, 3-(Methylnitrosamino)propanal (MNPA), was first identified in the saliva of betel quid chewers and is recognized as a potent carcinogen. pharmaffiliates.com Studies have shown that it exhibits higher cytotoxicity than other nitrosamines found in the same context, such as Nitrosoguvacine (NGC), Nitrosoguvacoline (NG), and 3-(Methylnitrosamino)propionitrile (MNPN). pharmaffiliates.com

Rationale for Deuterium (B1214612) Isotope Labeling in Mechanistic Investigations

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in mechanistic and metabolic studies of chemical compounds. The substitution of hydrogen with deuterium, known as deuterium labeling, can lead to a phenomenon called the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond will proceed at a slower rate when deuterium is substituted at that position.

This principle is harnessed by researchers to elucidate reaction mechanisms. nih.govdovepress.com By strategically placing deuterium atoms on a molecule, scientists can determine whether the cleavage of a specific C-H bond is a rate-determining step in a metabolic pathway or a chemical reaction. dovepress.com Furthermore, deuterium-labeled compounds are extensively used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods. nih.govresearchgate.net Because they are chemically identical to the non-labeled analyte but have a different mass, they can be added to a sample at a known concentration to improve the accuracy and precision of the measurement of the target compound. nih.govresearchgate.net

In cancer research, deuterium labeling is employed to trace the metabolic fate of carcinogens, understand their mechanisms of activation and detoxification, and in the development of deuterated drugs with improved pharmacokinetic profiles. nih.govoup.commdpi.comfrontiersin.org

Overview of 3-(Methylnitrosamino)propanal-d5 (B588907) as a Research Probe

This compound is the deuterated analog of the potent carcinogen 3-(Methylnitrosamino)propanal (MNPA). pharmaffiliates.com In this labeled compound, five hydrogen atoms have been replaced with deuterium atoms. Its primary role in biomedical research is as an internal standard for the accurate quantification of MNPA in biological samples, such as saliva, and in environmental matrices. lgcstandards.comlgcstandards.com

The use of this compound allows for precise measurement of human exposure to its carcinogenic counterpart, which is crucial for epidemiological studies and for understanding the cancer risks associated with practices like betel quid chewing. By providing a reliable analytical tool, this deuterated analog helps in assessing the extent of exposure and in studying the metabolic pathways of MNPA.

Physicochemical Properties of this compound and its Parent Compound

Below is a table summarizing some of the key physicochemical properties of this compound and its non-deuterated parent compound, 3-(Methylnitrosamino)propanal.

| Property | This compound | 3-(Methylnitrosamino)propanal |

| Synonyms | 3-(Methylnitrosoamino)propionaldehyde-d5, 3-(N-Nitrosomethylamino) propionaldehyde-d5 | 3-(N-Nitrosomethylamino)propionaldehyde, N-Nitroso-N-methyl-N-oxopropylamine |

| Molecular Formula | C₄H₃D₅N₂O₂ | C₄H₈N₂O₂ |

| Molecular Weight | 121.15 g/mol | 116.12 g/mol |

| CAS Number | 1330277-32-1 | 85502-23-4 |

| Appearance | Not specified (typically a neat solid or in solution) | Not specified |

| Storage Temperature | +4°C | Not specified |

Data sourced from various chemical supplier catalogs and public databases. lgcstandards.comnih.gov

Detailed Research Findings

Research involving this compound primarily revolves around its application in analytical methods for the detection and quantification of its carcinogenic, non-labeled analog, MNPA.

Stable isotope dilution analysis using liquid chromatography-mass spectrometry (LC-MS) is a common methodology where this compound is employed. In these studies, a known amount of the deuterated standard is added to the sample (e.g., saliva). During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By comparing the mass spectrometric signal of the analyte to that of the deuterated standard, a highly accurate and precise quantification of the MNPA present in the original sample can be achieved.

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2 |

|---|---|

Molecular Weight |

121.15 g/mol |

IUPAC Name |

N-(1,1-dideuterio-3-oxopropyl)-N-(trideuteriomethyl)nitrous amide |

InChI |

InChI=1S/C4H8N2O2/c1-6(5-8)3-2-4-7/h4H,2-3H2,1H3/i1D3,3D2 |

InChI Key |

CQGSPCLZUXSVHE-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])CC=O)N=O |

Canonical SMILES |

CN(CCC=O)N=O |

Origin of Product |

United States |

Advanced Analytical Methodologies for Detection and Quantification

Mass Spectrometric Approaches Utilizing 3-(Methylnitrosamino)propanal-d5 (B588907) as an Internal Standard

Mass spectrometry (MS) coupled with chromatographic separation is the definitive technique for the analysis of nitrosamines. The incorporation of a stable isotope-labeled internal standard like this compound is fundamental to achieving reliable quantification. This compound, with its five deuterium (B1214612) atoms, is chemically identical to the native analyte but has a distinct mass, allowing it to be differentiated by the mass spectrometer.

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a gold standard approach in analytical chemistry for achieving the highest level of accuracy and precision. The fundamental principle of IDMS involves adding a known amount of an isotopically labeled standard, in this case, this compound, to the sample at the earliest stage of analysis. This "spiked" sample is then carried through the entire sample preparation and analysis procedure.

Because the stable isotope-labeled standard behaves identically to the endogenous analyte during extraction, clean-up, derivatization, and ionization, any analyte loss or variability during these steps affects both the analyte and the standard equally. americanlaboratory.com The mass spectrometer measures the ratio of the native analyte to the labeled standard. Since the amount of added standard is known, the exact quantity of the native analyte in the original sample can be calculated with high precision, effectively correcting for procedural inconsistencies and matrix effects. nih.gov This technique is particularly vital for trace-level quantification where even minor procedural variations can lead to significant errors. americanlaboratory.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of a broad range of nitrosamines, especially those that are polar or thermally unstable. lcms.cznih.gov In this methodology, this compound serves as the ideal internal standard for the quantification of its non-labeled counterpart.

The analytical process involves introducing the sample extract, containing both the analyte and the d5-labeled standard, into the LC system. The LC column separates the compounds from the sample matrix. Upon elution, the compounds enter the mass spectrometer's ion source, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), which have proven effective for nitrosamine (B1359907) analysis. lcms.cznih.gov Tandem mass spectrometry is then used for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This provides a high degree of selectivity and sensitivity. aacrjournals.org

For instance, a method would monitor the specific mass transition of 3-(Methylnitrosamino)propanal alongside the corresponding, heavier transition of this compound. The ratio of the signals is then used for precise quantification. nih.gov This approach has been successfully applied to quantify similar nitrosamine metabolites in complex biological matrices like plasma and urine. aacrjournals.orgacs.org

Table 1: Illustrative LC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., Ascentis® Express C18, 150x3.0 mm, 2.7 µm) or HSS T3 | nih.govnih.govsigmaaldrich.com |

| Mobile Phase | Gradient elution with water and methanol (B129727)/acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate | nih.govnih.gov |

| Ionization Mode | Positive ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.govacs.org |

| MS Detection | Tandem Quadrupole (MS/MS) in Selected Reaction Monitoring (SRM) mode | lcms.czaacrjournals.org |

| Example Transition (Analyte) | m/z 210.1 → 93.1 (for NNAL, a related compound) | nih.govacs.org |

| Example Transition (Standard) | m/z 214 → 184 (for [pyridine-D4]NNAL, a related standard) | aacrjournals.org |

Gas chromatography-mass spectrometry (GC-MS), particularly with a tandem mass spectrometer (GC-MS/MS), is a highly effective technique for the analysis of volatile and semi-volatile nitrosamines. shimadzu.comgcms.cz For analytes that are amenable to GC analysis, this method offers excellent chromatographic resolution and sensitivity. restek.com

In a GC-MS application, this compound would be used as an internal standard in an isotope dilution workflow. After extraction from the sample matrix, the analyte and standard are introduced into the gas chromatograph, typically via direct liquid injection. gcms.czrestek.com The GC column separates the compounds based on their volatility and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly via chemical ionization) and detected. americanlaboratory.com The use of MS/MS is often preferred to minimize potential matrix interferences and achieve the low detection limits required for nitrosamine analysis. restek.com

Table 2: Representative GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| GC Column | Mid-polarity columns like SH-I-624Sil MS (30 m x 0.25 mm I.D., 1.4 µm) | gcms.cz |

| Injection Mode | Splitless liquid injection | gcms.cz |

| Oven Program | Temperature ramp, e.g., start at 100°C, ramp at 10°C/min to 280°C | nih.gov |

| Ionization Mode | Positive Chemical Ionization (PCI) or Negative Chemical Ionization (NCI) | americanlaboratory.comnih.gov |

| MS Detection | Tandem Quadrupole (MS/MS) in Multiple Reaction Monitoring (MRM) mode | americanlaboratory.comrestek.com |

Chromatographic Separation Techniques for Nitrosamine Metabolites and Adducts

The separation of target analytes from a complex sample matrix is a prerequisite for accurate mass spectrometric analysis. The development of robust chromatographic methods, supported by effective sample preparation, is crucial for the reliable quantification of nitrosamine metabolites.

The development of an HPLC method is a critical step for the analysis of nitrosamine metabolites, especially for LC-MS/MS applications. The goal is to achieve efficient separation of the analyte of interest from other compounds in the sample that could interfere with the analysis, a phenomenon known as ion suppression.

Method development involves the careful selection of several key parameters:

Stationary Phase (Column): Reversed-phase columns, such as those with C18 chemistry, are commonly used and provide good retention for a wide range of nitrosamines. sigmaaldrich.com For separating enantiomers of chiral metabolites, specialized chiral columns may be employed. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically used to effectively separate compounds with varying polarities over the course of the analytical run. nih.gov

Flow Rate and Temperature: These parameters are optimized to ensure sharp, symmetrical peaks and reproducible retention times.

In such a method, this compound would co-elute with the native 3-(Methylnitrosamino)propanal, but they would be distinguished by their different masses in the detector.

Before instrumental analysis, samples often undergo a preparation and clean-up step to remove interfering components and concentrate the analytes. Solid-phase extraction (SPE) is the most widely applied technique for this purpose in nitrosamine analysis. researchgate.net The use of an internal standard like this compound is vital here, as it is added before the SPE process to account for any analyte loss during extraction. americanlaboratory.com

The SPE process generally involves four steps:

Conditioning: The SPE cartridge is washed with solvents to activate the sorbent.

Loading: The sample (to which the internal standard has been added) is passed through the cartridge, and the analytes are retained on the sorbent.

Washing: The cartridge is rinsed with a solvent that removes interfering compounds but leaves the analytes bound to the sorbent.

Elution: A different solvent is used to wash the analytes off the sorbent, resulting in a cleaner, more concentrated sample extract ready for analysis.

Various sorbents are used depending on the specific analytes and sample matrix. Activated coconut charcoal is effective for extracting polar nitrosamines from water, while mixed-mode cation exchange cartridges can be used for biological fluids like plasma. americanlaboratory.comaacrjournals.orgphenomenex.com

Table 3: Examples of Solid-Phase Extraction (SPE) Methods for Nitrosamines

| SPE Sorbent | Sample Matrix | Elution Solvent | Reference |

|---|---|---|---|

| Activated Coconut Charcoal | Drinking Water / Wastewater | Dichloromethane | americanlaboratory.comphenomenex.com |

| Mixed-Mode Cation Exchange | Human Plasma | Water/Methanol/Ammonium Hydroxide (B78521) Mixture | aacrjournals.org |

| Strata X-C (Mixed-Mode) | Pharmaceuticals | Acidified Methanol | usp.org |

Method Validation and Quality Control in Nitrosamine Analysis

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended use. For the analysis of trace-level nitrosamine impurities like this compound, this process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). ijpsjournal.comresearchgate.netacs.org Quality control, on the other hand, involves the routine procedures and checks that are implemented to ensure that the validated method performs as expected on a day-to-day basis.

The use of isotopically labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis for nitrosamines. These standards, which have a similar chemical structure to the target analyte but a different mass, are added to samples at a known concentration before sample preparation. They help to compensate for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification. sigmaaldrich.com Deuterated standards are commonly used for this purpose. researchgate.net

A comprehensive method validation for the analysis of this compound would typically include the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high specificity. rjptonline.orgijper.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically demonstrated by a correlation coefficient (r²) of ≥ 0.99. rjptonline.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where the analyte is spiked into a blank matrix at different concentration levels. Typical acceptance criteria for recovery are within 70-130% for trace analysis. nih.govnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment. An RSD of ≤ 15-20% is generally considered acceptable. rjptonline.orgnih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (S/N), typically with a ratio of 3:1. nih.goveurachem.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The S/N ratio for LOQ is commonly 10:1. nih.goveurachem.org Regulatory agencies often mandate very low detection limits for nitrosamines, in the parts per billion (ppb) or even parts per trillion (ppt) range.

The following interactive table provides representative data for method validation parameters for the analysis of various nitrosamines using LC-MS/MS, which are indicative of the performance characteristics expected for a validated method for this compound.

Data in this table is compiled from various sources and represents typical validation parameters for nitrosamine analysis. rjptonline.orgnih.govnih.goveurachem.org

Once a method has been validated, a set of quality control (QC) procedures are established to monitor its performance during routine use. These measures are essential for ensuring the integrity of the analytical results.

Key quality control measures include:

System Suitability Testing: This is performed before and during sample analysis to ensure that the analytical system is performing correctly. It typically involves injecting a standard solution containing the analyte and internal standard to check parameters such as peak resolution, retention time, and signal intensity.

Use of Control Samples: QC samples, which are blank matrix samples spiked with a known concentration of the analyte, are analyzed with each batch of test samples. The results of the QC samples must fall within predefined acceptance limits to validate the results of the test samples.

Calibration Curve Verification: The calibration curve, which is used to quantify the analyte, should be verified periodically by analyzing one or more calibration standards.

Monitoring of Internal Standard Response: The response of the internal standard (e.g., this compound) is monitored in all samples and standards. A significant deviation in the internal standard response may indicate a problem with the sample preparation or instrument performance.

An inter-laboratory study involving six different laboratories demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using different validated analytical procedures. nih.gov This highlights the importance of robust method validation and quality control in achieving reliable and comparable results across different testing facilities.

The following interactive table presents data from a study on various nitrosamines in different food matrices, illustrating typical recovery and precision values that would be expected in a well-controlled analytical run.

Data adapted from a study on the determination of nitrosamines in food using LC-MS/MS.

Metabolic Biotransformation and Deuterium Isotope Effects

Enzymatic Biotransformation Pathways of 3-(Methylnitrosamino)propanal

The biotransformation of N-nitrosamines is a necessary step for their metabolic activation, primarily catalyzed by a superfamily of enzymes known as Cytochrome P450s (CYPs). researchgate.netnih.govpjoes.com These enzymes are hemoproteins that facilitate the oxidation of a wide range of xenobiotics. pjoes.comyoutube.com

The principal activation pathway for nitrosamines involves the hydroxylation of the carbon atom immediately adjacent (in the α-position) to the nitroso group. researchgate.netoup.com This reaction is predominantly carried out by specific CYP isoenzymes, with Cytochrome P450 2E1 (CYP2E1) and Cytochrome P450 2A6 (CYP2A6) being major contributors to the metabolism of many nitrosamine (B1359907) derivatives in humans. oup.comnih.govnih.gov

For 3-(Methylnitrosamino)propanal, two primary sites for α-hydroxylation exist: the methyl group and the methylene (B1212753) carbon (C1) of the propanal group. Different P450 enzymes can exhibit preferences for different positions. For instance, in the metabolism of N-nitrosobutylmethylamine, CYP2E1 preferentially oxidizes the methyl group, while CYP2B1 efficiently oxidizes both the methyl and butyl groups. nih.gov Similarly, various P450s, including CYP1A2 and CYP2E1, are involved in activating the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which shares structural similarities with 3-(Methylnitrosamino)propanal. nih.govnih.gov The enzymatic activity can vary significantly depending on the specific P450 isoform and the tissue in which it is expressed, such as the liver, lungs, or kidneys. nih.govacs.orgnih.gov

The product of CYP-mediated α-hydroxylation is an unstable α-hydroxynitrosamine. researchgate.netnih.gov This intermediate undergoes spontaneous decomposition to yield an aldehyde and a highly reactive alkyldiazonium ion. researchgate.netmdpi.com

Hydroxylation at the methyl group of 3-(Methylnitrosamino)propanal would produce an unstable intermediate that decomposes to yield formaldehyde (B43269) and 3-oxopropyldiazonium hydroxide (B78521).

Hydroxylation at the α-methylene group of the propanal side chain would result in the formation of 3-oxopropanal and the highly reactive methyldiazonium ion. mdpi.com

These diazonium ions are potent electrophiles capable of alkylating nucleophilic sites in cellular macromolecules, most notably DNA. mdpi.comnih.gov The formation of DNA adducts is considered a key event in the initiation of carcinogenesis by nitrosamines. mdpi.com The carbocations generated during these biotransformations are highly reactive and can lead to a mixture of metabolic products. pjoes.com

Investigation of Deuterium (B1214612) Isotope Effects on Metabolic Rates and Product Formation

The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect is particularly pronounced when the cleavage of a carbon-hydrogen bond is the rate-determining step of the reaction, as is often the case in CYP-mediated metabolism. nih.govnih.gov

The C-H bond is weaker than the C-D bond, and thus requires less energy to break. Consequently, deuteration at a site of metabolic oxidation can slow the rate of reaction. Studies on various nitrosamines have demonstrated significant deuterium isotope effects. For example, the substitution of hydrogen with deuterium in N-nitrosodimethylamine (NDMA) to form NDMA-d6 reduces its rate of metabolic oxidation. mdpi.comnih.gov

While the maximal rate of metabolism (Vmax) may not always be significantly affected, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, can increase substantially. For NDMA metabolism by rat liver microsomes rich in CYP2E1, deuteration caused a 5-fold increase in the apparent Km for both demethylation and denitrosation, with a resulting (Vmax/Km)H/(Vmax/Km)D isotope effect of approximately 5. researchwithrutgers.comscispace.com This indicates that the enzyme binds the deuterated substrate less effectively or that the catalytic step is significantly slower. Such effects imply that C-H bond cleavage is a limiting factor in the metabolic activation of these compounds. nih.gov

Kinetic Isotope Effects (KIE) in the Metabolism of Selected Nitrosamines

| Compound | Deuterated Analog | Enzyme System | Observed Effect | Reference |

|---|---|---|---|---|

| N-Nitrosodimethylamine (NDMA) | NDMA-d6 | Rat Liver Microsomes (in vivo) | VH/VD ≈ 1.2 when administered separately; ≈ 4 when co-administered. | nih.gov |

| N-Nitrosodimethylamine (NDMA) | NDMA-d6 | Acetone-induced Rat Liver Microsomes (CYP2E1) | (Vmax/Km)H / (Vmax/Km)D ≈ 5 for demethylation and denitrosation. | researchwithrutgers.com |

| General Nitrosamines | α-Deuterated analogs | Rat-liver microsomes | Reduced mutagenic activity compared to non-deuterated analogs. | nih.gov |

By slowing metabolism at a specific site, deuteration can cause a metabolic shift, potentially increasing metabolism at other non-deuterated positions or altering the distribution of the compound in the body. This can lead to changes in organ-specific toxicity. A notable example is N-nitrosoethylmethylamine (NMEA). While NMEA primarily induces liver tumors in rats, its deuterated analog, NMEA-d3 (where the methyl group is deuterated), leads to a high incidence of esophageal tumors instead. mdpi.comnih.gov This shift is attributed to a decreased rate of methyl hydroxylation in the liver, allowing more of the compound to reach the esophagus where metabolism then occurs on the non-deuterated ethyl group. nih.gov

Similarly, for 3-(Methylnitrosamino)propanal-d5 (B588907), where the propanal moiety is deuterated, a KIE is expected to slow the rate of α-hydroxylation on the propyl chain. This could potentially shift the metabolic focus to the non-deuterated methyl group, favoring the formation of the 3-oxopropyldiazonium hydroxide over the methyldiazonium ion. Furthermore, a reduced first-pass metabolism in the liver could increase the systemic circulation of the parent compound, potentially leading to higher levels of bioactivation in extrahepatic tissues. nih.gov

Identification and Characterization of Deuterium-Labeled Metabolites

Deuterium-labeled compounds are invaluable tools in metabolic research. adventchembio.comresearchgate.net They serve as stable, non-radioactive tracers that can be used to follow the metabolic fate of a molecule. When a known concentration of a deuterated analog is added to a sample, it behaves almost identically to the target analyte during extraction and analysis but can be distinguished by its higher mass in mass spectrometry (MS). adventchembio.com This isotope dilution method allows for highly accurate quantification and the confident identification of metabolites. adventchembio.comresearchgate.net

For this compound, metabolic studies using techniques like liquid chromatography-mass spectrometry (LC-MS) would aim to identify the predicted metabolites. Given that the deuterium atoms are on the propanal group, any metabolites formed through reactions on this part of the molecule would retain the deuterium label. For example, α-hydroxylation at the C1 position would be slowed, but when it occurs, it would lead to the formation of deuterated 3-oxopropanal and the non-deuterated methyldiazonium ion. Conversely, metabolism at the methyl group would produce non-deuterated formaldehyde and a deuterated 3-oxopropyldiazonium hydroxide, which would then form deuterated DNA adducts or hydrolysis products.

Potential Deuterium-Labeled Metabolites of this compound

Molecular Interactions and Mechanisms of Biological Activity

Formation of DNA Adducts by Reactive Intermediates of 3-(Methylnitrosamino)propanal

The genotoxicity of NNA is primarily attributed to its ability to form covalent adducts with DNA. This process is not direct but requires metabolic activation to generate highly reactive electrophilic species.

Metabolic activation of NNA, along with its precursor NNK, proceeds through α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This enzymatic hydroxylation can occur at either the methylene (B1212753) or methyl carbon adjacent to the N-nitroso group. nih.gov These reactions form unstable α-hydroxynitrosamines that spontaneously decompose to yield reactive diazonium ions. nih.govnih.gov

Specifically, α-methylene hydroxylation of NNA's precursor, NNK, results in the formation of a methyldiazonium ion. researchgate.net This highly reactive intermediate is a potent alkylating agent that can attack nucleophilic sites on DNA bases. researchgate.netnih.gov Similarly, another metabolic pathway for NNK involves the generation of a pyridyloxobutyl (POB) diazonium ion, which also readily alkylates DNA. mdpi.com These alkylation events are considered a crucial step in the initiation of carcinogenesis induced by tobacco-specific nitrosamines. researchgate.netnih.govfrontiersin.org

The reaction of these alkylating intermediates with DNA results in the formation of a variety of DNA adducts. These adducts are structural modifications to the DNA that can interfere with normal cellular processes like replication and transcription. nih.gov

Methyl-DNA Adducts: The methyldiazonium ion can methylate DNA at various positions. The most abundant methyl adduct formed is N7-methylguanine (N7-MeG). researchgate.netaacrjournals.org While N7-MeG is the most common, it is not considered as mutagenic as other adducts. aacrjournals.org Of greater significance is the formation of O6-methylguanine (O6-MeG). researchgate.netaacrjournals.org O6-MeG is a highly pro-mutagenic lesion because it can cause G:C to A:T transition mutations during DNA replication if not repaired. researchgate.netoup.com The formation of O6-MeG is strongly implicated in the carcinogenic activity of NNK and its metabolites. oup.com

| Adduct Type | Precursor Ion | Example Adducts | Significance |

| Methyl-DNA Adducts | Methyldiazonium ion | N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG) | O6-MeG is highly mutagenic, causing G:C to A:T transitions. researchgate.netaacrjournals.orgoup.com |

| Pyridyloxobutyl-DNA Adducts (POB-DNA) | Pyridyloxobutyl diazonium ion | O2-POB-dThd, 7-POB-Gua, O6-POB-dGuo | Bulky lesions that can disrupt DNA replication and are implicated in carcinogenesis. nih.govcas.cznih.gov |

Interaction with Cellular Macromolecules Beyond DNA

While DNA is a primary target, the reactive intermediates generated from NNA metabolism can also interact with other cellular macromolecules, such as proteins. nih.gov Electrophilic metabolites can form covalent adducts with nucleophilic amino acid residues in proteins. nih.gov For instance, reactive species can modify proteins, potentially altering their structure and function. nih.gov This can have a wide range of downstream effects on cellular processes, including enzyme activity and signal transduction.

In Vitro and In Vivo Studies on DNA Adduct Formation and Persistence

Numerous studies have investigated the formation and persistence of DNA adducts from NNA and its precursors both in laboratory cell cultures (in vitro) and in living organisms (in vivo).

In Vitro Studies:

Cultured human lung epithelial cells (BEAS-2B) and liver cells (HepG2) exposed to NNA have shown evidence of DNA damage, including DNA strand breaks. plos.org

The formation of pre-mutagenic oxidative lesions like 8-oxo-dG has been observed when NNA is reacted with deoxyguanosine in vitro. plos.org

Studies using calf thymus DNA have been instrumental in identifying and characterizing various POB-DNA adducts formed from NNK-derived reactive species. mdpi.com However, it's noted that the distribution of adducts in vitro can differ from what is observed in vivo. mdpi.com

In Vivo Studies:

In studies with F344 rats chronically treated with NNK and its metabolites, POB-DNA adducts were found to accumulate in both the liver and lungs. nih.govnih.gov

Levels of O2-POB-dThd were among the highest of the POB-DNA adducts detected in these rat tissues. nih.gov

The persistence of DNA adducts is a critical factor in their carcinogenicity. nih.govsemanticscholar.org Some adducts are efficiently removed by DNA repair mechanisms, while others may persist for longer periods, increasing the likelihood of causing mutations. nih.gov For example, O6-MeG is repaired by the enzyme O6-methylguanine-DNA methyltransferase (O6MT), and differences in the activity of this enzyme can influence tissue and species susceptibility to carcinogenesis. nih.gov

Studies in A/J mice have shown that O6-MeG is a significant pro-mutagenic adduct in lung tumorigenesis induced by NNK. oup.com

| Study Type | Model System | Key Findings |

| In Vitro | Human Lung (BEAS-2B) and Liver (HepG2) Cells | NNA induces DNA strand breaks. plos.org |

| In Vitro | Deoxyguanosine Reaction | NNA can lead to the formation of oxidative DNA lesions. plos.org |

| In Vivo | F344 Rats | Chronic treatment leads to accumulation of POB-DNA adducts in liver and lung. nih.govnih.gov |

| In Vivo | A/J Mice | O6-MeG is a key adduct in NNK-induced lung tumorigenesis. oup.com |

Cellular Responses to 3-(Methylnitrosamino)propanal-Induced Molecular Damage

The formation of DNA adducts and other molecular damage by NNA triggers a variety of cellular responses aimed at mitigating the harm. These responses can include the activation of DNA repair pathways, cell cycle arrest to allow time for repair, or the induction of programmed cell death (apoptosis) if the damage is too severe. nih.govmdpi.com

The presence of DNA damage and other cellular stress induced by NNA can modulate various signaling pathways that control cell fate.

DNA Damage Response (DDR) Pathways: The cell's primary response to DNA damage involves the activation of complex signaling networks, often involving kinases like ATM and ATR. These pathways can lead to cell cycle arrest, providing an opportunity for DNA repair. wikipedia.org If the damage is irreparable, these pathways can signal for apoptosis.

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are crucial in transducing extracellular and intracellular signals to regulate processes like proliferation, differentiation, and apoptosis. nih.gov Carcinogen-induced cellular stress is known to activate these pathways. nih.govnih.gov

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a key regulator of cell survival and proliferation. nih.govnih.gov Its activation generally promotes cell survival and inhibits apoptosis. The balance between pro-survival signals from pathways like PI3K/Akt and pro-apoptotic signals from stress-activated pathways can determine the ultimate fate of a cell exposed to a genotoxic agent like NNA.

cGAS-STING Pathway: The leakage of damaged mitochondrial DNA (mtDNA) into the cytoplasm can activate the cGAS-STING pathway, a component of the innate immune system. acs.org This pathway can trigger inflammatory responses and contribute to cell death. acs.org

The interplay of these signaling pathways in response to NNA-induced damage is complex and can vary depending on the cell type and the extent of the damage. dovepress.commdpi.com Ultimately, chronic exposure and the resulting accumulation of mutations in critical genes controlling these pathways can lead to uncontrolled cell growth and cancer. nih.gov

Role in Oxidative Stress Induction and Cellular Damage Mechanisms

The chemical compound 3-(Methylnitrosamino)propanal, and by extension its deuterated isotopologue 3-(Methylnitrosamino)propanal-d5 (B588907), is implicated in cellular pathology primarily through the induction of oxidative and nitrosative stress. While direct research on the d5-labeled variant's role in oxidative stress is limited, its structural similarity to other N-nitrosamines allows for an understanding of its likely mechanisms of action. The deuteration in this compound serves as a stable isotopic tracer in metabolic studies, helping to elucidate the biotransformation pathways that lead to the generation of reactive species.

N-nitrosamines, as a class, are known to undergo metabolic activation, a process that can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activation often involves cytochrome P450 enzymes. The metabolism of these compounds can generate highly reactive electrophiles and nitric oxide (NO). An imbalance between these pro-oxidants and the cell's antioxidant defenses leads to oxidative stress, a condition characterized by damage to vital cellular components.

Research on analogous compounds provides insight into the specific pathways of cellular damage. For instance, studies on 3-nitropropionic acid (3-NPA), another compound known to induce oxidative stress, have demonstrated a significant increase in intracellular ROS production. nih.gov This surge in ROS is a key factor in initiating apoptosis, or programmed cell death. nih.gov In goose granulosa cells, treatment with 3-NPA led to a marked increase in ROS levels and a corresponding decrease in cell viability, highlighting the direct cytotoxic effects of oxidative stress. nih.gov

Furthermore, the generation of ROS and RNS can lead to various forms of cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Lipid peroxidation compromises the integrity of cell membranes, while protein oxidation can lead to the loss of enzyme function and structural integrity. DNA damage, a critical consequence of oxidative stress, can result in mutations and genomic instability. Research on the tobacco-specific nitrosamine (B1359907) NNA (1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal) has shown that it can cause oxidative DNA damage and activate the p53 tumor suppressor pathway, a key response to DNA damage. nih.gov

The cellular response to oxidative stress involves the activation of various signaling pathways. For example, the NLRP3 inflammasome, a component of the innate immune system, can be activated in response to cellular stress and contributes to oxidative DNA damage. nih.gov This highlights the complex interplay between oxidative stress, inflammation, and cellular damage responses.

The following table summarizes findings from studies on compounds structurally or mechanistically related to 3-(Methylnitrosamino)propanal, illustrating the common pathways of oxidative stress and cellular damage.

| Compound | Cell Type | Key Findings on Oxidative Stress and Cellular Damage | Reference |

| 3-Nitropropionic acid (3-NPA) | Goose granulosa cells | Increased intracellular ROS production by 25.4%; Decreased cell viability by 45.5%; Induced apoptosis. | nih.gov |

| 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) | Human lung epithelial cells | Induced oxidative DNA damage; Activated the p53 pathway. | nih.gov |

| 3,5-dimethylaminophenol (3,5-DMAP) | Human urothelial cells | Caused a dose-dependent increase in intracellular ROS; Induced lipid peroxidation and protein oxidation; Caused single-strand DNA breaks. | researchgate.net |

These findings collectively suggest that 3-(Methylnitrosamino)propanal, through its metabolic activation, likely contributes to an intracellular environment rich in reactive oxygen and nitrogen species. This state of oxidative stress can then trigger a cascade of damaging events, including direct harm to lipids, proteins, and DNA, and the activation of cell death pathways. The use of this compound in research is crucial for tracing these metabolic and damaging pathways with high precision.

Applications of 3 Methylnitrosamino Propanal D5 in Preclinical Carcinogenesis Research

Tracing Bioactivation Pathways and Pharmacokinetics in Animal Models

The use of deuterium-labeled compounds like 3-(methylnitrosamino)propanal-d5 (B588907) is a cornerstone of pharmacokinetic studies in animal models. The heavier isotope allows researchers to distinguish the administered compound and its metabolites from endogenously produced substances, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME).

Investigating Mutagenicity and Genotoxicity Mechanisms

3-(Methylnitrosamino)propanal (MNPA) has been shown to be a potent mutagen and genotoxin. nih.gov The genotoxicity of nitrosamines is primarily mediated by their ability to form reactive intermediates that can damage DNA. researchgate.net The use of this compound can help elucidate the specific metabolic pathways that lead to the formation of these DNA-damaging agents.

Studies on other nitrosamines have demonstrated that they can induce a range of genetic alterations, including point mutations and chromosomal aberrations. nih.govresearchgate.net For example, N-nitroso propranolol (B1214883) (NNP) has been shown to be mutagenic in the Ames test and to induce micronuclei and gene mutations in human lymphoblastoid cells. nih.govresearchgate.net The metabolic activation of NNP by specific cytochrome P450 enzymes, such as CYP2C19, was identified as a key step in its genotoxicity. nih.govresearchgate.net Similarly, the tobacco-specific nitrosamine (B1359907) NNA has been found to cause DNA damage and genomic instability in human lung cells. escholarship.org

By comparing the mutagenic and genotoxic profiles of MNPA and its deuterated analog, researchers can gain insights into the specific reactive metabolites responsible for these effects. A reduction in mutagenicity with the deuterated compound would suggest that the cleavage of a carbon-deuterium bond is a critical step in the activation process.

Correlation of DNA Adducts with Carcinogenic Outcomes in Experimental Systems

The formation of DNA adducts, which are covalent modifications of DNA by carcinogens, is considered a critical event in the initiation of cancer. umn.edu The analysis of these adducts provides a direct link between exposure to a carcinogen and the subsequent development of tumors.

Research on the tobacco-specific nitrosamine NNK and its metabolite NNAL has extensively documented the formation of various DNA adducts in target tissues like the lung and pancreas of rats. nih.govnih.gov These studies have shown a clear correlation between the levels of specific DNA adducts and the incidence of lung tumors. nih.gov The types and quantities of DNA adducts formed can vary depending on the specific nitrosamine and the metabolic capacity of the target tissue. nih.govnih.gov

The use of this compound in such studies would be invaluable. By tracing the incorporation of the deuterium (B1214612) label into DNA adducts, researchers can unequivocally identify the adducts derived from the administered compound. This allows for a more accurate quantification of adduct levels and a stronger correlation with carcinogenic outcomes.

A study on the carcinogenicity of MNPA in F344 rats demonstrated that it induced tumors in multiple organs, including the lung, liver, and nasal cavity. nih.gov The incidence of lung tumors was statistically significant. nih.gov

Table 1: Carcinogenicity of 3-(Methylnitrosamino)propanal (MNPA) in F344 Rats

| Organ | Tumor Type | Incidence in MNPA-treated Rats | Incidence in Control Rats |

| Lung | Adenoma, Adenocarcinoma | Statistically Significant | No Tumors |

| Liver | Neoplasms | Observed | No Tumors |

| Nasal Cavity | Neoplasms | Observed | No Tumors |

| Forestomach | Neoplasms | Observed | No Tumors |

| Kidneys | Neoplasms | Observed | No Tumors |

Data from a study on the carcinogenicity of 3-(methylnitrosamino)propionaldehyde in F344 rats. nih.gov

Elucidation of Structure-Activity Relationships in Nitrosamine Carcinogenesis

The use of deuterated compounds like this compound contributes significantly to these structure-activity relationship (SAR) studies. nih.govnih.gov By selectively placing deuterium at different positions within the molecule, researchers can probe the importance of specific chemical bonds in the bioactivation process. nih.govnih.gov For example, deuterium substitution at the alpha-carbon of nitrosamines has been shown to reduce carcinogenic potency, indicating that the cleavage of the C-H bond at this position is a rate-limiting step. nih.govnih.gov

These SAR studies are crucial for developing models that can predict the carcinogenic potential of new or untested nitrosamines, which is essential for regulatory risk assessment. researchgate.net

Table 2: Effect of Deuterium Labeling on Carcinogenic Potency of Various Nitrosamines

| Nitrosamine | Position of Deuterium | Effect on Carcinogenic Potency |

| Nitrosodimethylamine | Alpha position | Reduced |

| Nitrosomorpholine | Alpha position | Reduced |

| Nitrosomethylethylamine | Different positions | Increased or Decreased |

| Nitroso-2,6-dimethylmorpholine | Different positions | Increased or Decreased |

Data from studies on deuterium isotope effects in carcinogenesis by N-nitroso compounds. nih.govnih.gov

Assessment of Environmental Contaminant Metabolism in Research Models (e.g., food, water, tobacco-related contexts)

Nitrosamines are significant environmental contaminants, found in various sources including tobacco products, certain foods, and water. nih.govnih.gov Understanding how these compounds are metabolized is crucial for assessing human health risks. nih.gov 3-(Methylnitrosamino)propanal is a known carcinogen found in the context of betel quid chewing. nih.gov

The use of this compound in research models allows for the precise tracking of its metabolism in the presence of complex environmental mixtures. This is particularly relevant in the study of tobacco-related carcinogenesis, where a multitude of compounds can interact and influence metabolic pathways. nih.gov For instance, metabolites of tobacco-specific nitrosamines are detectable in the urine of smokers and can serve as biomarkers of exposure. nih.govtobaccoinduceddiseases.orgplos.org

By using a deuterated standard, researchers can accurately quantify the levels of specific metabolites in biological samples, even at very low concentrations. isotope.com This information is vital for understanding the internal dose of the carcinogen and for assessing the efficacy of interventions aimed at reducing exposure.

Future Directions and Emerging Research Opportunities

Integration with Advanced Omics Technologies (e.g., Metabolomics, Adductomics)

The fields of metabolomics and adductomics offer powerful platforms to dissect the complex biological consequences of MNPA exposure. The use of 3-(Methylnitrosamino)propanal-d5 (B588907) as an internal standard is fundamental to the accuracy of these advanced analytical techniques.

Metabolomics , the large-scale study of small molecules within cells, tissues, or biofluids, can provide a snapshot of the metabolic perturbations induced by MNPA. Studies involving exposure to other environmental toxicants, such as particulate matter and ozone, have successfully used metabolomics to identify systemic disruptions in lipid and energy metabolism. nih.gov A similar approach applied to MNPA, facilitated by the precise quantification enabled by its deuterated analogue, could reveal novel biomarkers of exposure and effect. For instance, a metabolomics study on the effects of nitrate (B79036) and trihalomethanes in drinking water on colorectal cancer risk identified potential disruptions in nicotinamide (B372718) and tyrosine metabolism. nih.gov

Adductomics focuses on the comprehensive analysis of DNA and protein adducts—the covalent modifications that result from exposure to carcinogens. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. nih.gov Mass spectrometry-based adductomics, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of this research. nih.govnih.gov In this context, this compound is invaluable for creating highly accurate quantitative assays for specific MNPA-DNA adducts. Research on the tobacco-specific nitrosamine (B1359907), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), has demonstrated the power of this approach in identifying multiple DNA adducts in target tissues. nih.gov Future adductomics studies will likely focus on identifying the full spectrum of DNA adducts formed by MNPA in human tissues and correlating these adducts with mutational signatures in cancer.

Development of Novel Research Probes and Analogues

The development of novel chemical probes and analogues of MNPA is a promising avenue for gaining deeper insights into its mechanisms of action. These tools can be designed to investigate specific aspects of MNPA's interaction with biological systems, such as DNA damage and repair.

For example, researchers have developed enzymatic probes to quantify and map oxidative and nitrosative DNA lesions. nih.gov Similar strategies could be employed to create probes that are specific for the types of DNA damage induced by MNPA. Furthermore, the synthesis of MNPA analogues could help to elucidate structure-activity relationships, revealing which parts of the molecule are critical for its carcinogenic effects. mdpi.com

A recent study developed a targeted chemical probe, mTAP, that can enter mitochondria and protect mitochondrial DNA from damage by nitrosamines and other stressors. scienceblog.comeurekalert.org This innovative approach, which aims to prevent DNA degradation rather than repair it, opens up new possibilities for therapeutic interventions. The development of similar probes tailored to the specific DNA adducts formed by MNPA could be a fruitful area of future research.

Exploring Inter-species Differences in Nitrosamine Metabolism and Adduct Formation

Understanding how the metabolism of MNPA and the formation of its DNA adducts vary between different species is crucial for accurately extrapolating findings from animal models to human health risks. Significant inter-species differences in the metabolism of other nitrosamines, such as heterocyclic aromatic amines, have been well-documented. doi.org

For instance, comparative studies on the metabolism of the tobacco-specific nitrosamine NNK have revealed that certain human cytochrome P450 enzymes, like P450 2A13, are highly efficient at activating this carcinogen. doi.org Similar comparative studies are needed for MNPA to identify the key enzymes responsible for its metabolic activation in humans and in commonly used animal models like rats and mice. A study on areca-nut-derived nitrosamines in rats identified specific DNA adducts in the liver, nasal mucosa, and esophagus, providing valuable data on tissue-specific metabolism and DNA damage. nih.gov

Future research should focus on head-to-head comparisons of MNPA metabolism in human tissues and in various animal models. This could involve in vitro studies using liver microsomes from different species, as well as in vivo studies in animal models that are genetically engineered to express human metabolic enzymes. The use of this compound will be essential for accurate quantification of MNPA and its metabolites in these complex biological matrices.

Computational Modeling and In Silico Approaches for Mechanistic Predictions

Computational modeling and in silico approaches are becoming increasingly powerful tools for predicting the carcinogenic potential of chemicals and for elucidating their mechanisms of action. acs.orgnih.govscinito.aiacs.org These methods can help to prioritize chemicals for further toxicological testing and can provide valuable insights into structure-activity relationships.

Several computational models have been developed to predict the carcinogenicity of nitrosamines. acs.orgnih.govscinito.aiacs.org These models often use quantum mechanical calculations to estimate the chemical reactivity of the nitrosamine and its metabolites. For example, some models focus on predicting the likelihood of α-carbon hydroxylation, a key metabolic activation step for many nitrosamines. nih.govacs.org However, it is recognized that other factors, such as the reactivity of the resulting diazonium ion, also play a crucial role in determining carcinogenic potency. nih.gov

Future in silico research on MNPA should aim to develop specific computational models that can accurately predict its carcinogenic potential and its metabolic fate. This will require the integration of data from experimental studies on MNPA's metabolism and DNA adduct formation. By combining in silico predictions with experimental validation, researchers can build a more comprehensive and predictive understanding of the cancer risks associated with this areca nut-derived nitrosamine.

Interactive Data Table: Properties of 3-(Methylnitrosamino)propanal and its Deuterated Analog

| Property | 3-(Methylnitrosamino)propanal | This compound |

| Synonyms | 3-(Methylnitrosoamino)propionaldehyde, MNPA | 3-(Methylnitrosoamino)propionaldehyde-d5 |

| Molecular Formula | C4H8N2O2 | C4H3D5N2O2 |

| Molecular Weight | 116.12 g/mol | 121.15 g/mol |

| CAS Number | 85502-23-4 | 1330277-32-1 |

| Primary Use | Carcinogen studied for toxicological effects | Isotope-labeled internal standard for MNPA quantification |

Q & A

Q. What analytical methodologies are recommended for quantifying 3-(Methylnitrosamino)propanal-d5 in biological samples?

Deuterated analogs like this compound are critical as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). They compensate for matrix effects (e.g., ion suppression) and improve quantification accuracy by matching the analyte’s physicochemical properties. Ensure calibration curves include matrix-matched standards to validate linearity (1–100 ng/mL) and assess recovery rates (≥85%) .

Q. How should researchers prepare saliva samples to optimize recovery of nitrosamines like 3-(Methylnitrosamino)propanal?

Protein precipitation using cold acetonitrile (1:3 sample:solvent ratio) followed by solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) effectively isolates nitrosamines. Include deuterated internal standards during the initial extraction step to track recovery variability. Centrifugation at 14,000 × g for 15 min minimizes particulate interference .

Q. What quality control (QC) parameters are essential when validating methods for this compound?

Method validation should assess:

- Precision : Intra- and inter-day CV ≤15%.

- Accuracy : Spike-and-recovery tests within 85–115%.

- Selectivity : No interference from structurally similar metabolites (e.g., 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol).

- Stability : Evaluate freeze-thaw cycles (≥3) and short-term storage (24 hr at 4°C) .

Advanced Research Questions

Q. How do metabolic activation pathways influence the carcinogenicity of 3-(Methylnitrosamino)propanal?

Cytochrome P450 enzymes (e.g., CYP2A6) mediate α-hydroxylation of nitrosamines, generating reactive alkylating agents that form DNA adducts (e.g., O⁶-methylguanine). Use in vitro models (e.g., human hepatocytes) with CYP inhibitors (e.g., ketoconazole) to confirm metabolic pathways. DNA adduct quantification via ³²P-postlabeling or high-resolution MS is critical for mechanistic studies .

Q. What experimental strategies address discrepancies in reported carcinogenicity data for 3-(Methylnitrosamino)propanal?

Variability may arise from differences in:

- Metabolic competence : Use isogenic cell lines with CRISPR-edited CYP enzymes.

- Dosage regimens : Chronic low-dose exposure better mimics human exposure than acute dosing.

- Endpoint detection : Combine LC-MS/MS for parent compound quantification with immunohistochemistry for DNA damage markers (e.g., γ-H2AX) .

Q. How can researchers mitigate matrix effects when analyzing this compound in heterogeneous tissues?

Matrix effects are tissue-dependent; for example, lipid-rich matrices (e.g., liver) require additional cleanup steps. Strategies include:

- Dilution : Post-extraction dilution (1:2) reduces ion suppression.

- Alternative ionization : Switch from electrospray (ESI) to atmospheric pressure chemical ionization (APCI) if co-eluting lipids interfere.

- Standard addition : Spiking known analyte concentrations into tissue homogenates validates method robustness .

Q. What are the limitations of agnostic metabolomics approaches in detecting 3-(Methylnitrosamino)propanal metabolites?

Untargeted metabolomics often misses low-abundance metabolites (<1 ng/mL) and fails to distinguish isomers. Targeted MRM (multiple reaction monitoring) transitions for predicted metabolites (e.g., hydroxylated or glucuronidated derivatives) improve sensitivity. Cross-validate findings with synthetic standards and stable isotope tracing .

Data Analysis & Interpretation

Q. How should researchers statistically analyze conflicting dose-response relationships in nitrosamine studies?

Apply Bayesian hierarchical models to account for inter-study variability. Include covariates like metabolic activation capacity (e.g., CYP2A6 activity scores) and adjust for batch effects (e.g., LC-MS run dates). Sensitivity analyses (e.g., leave-one-study-out) identify outlier datasets .

Q. What computational tools assist in predicting 3-(Methylnitrosamino)propanal’s metabolic fate?

Use in silico platforms (e.g., GLORYx, BioTransformer) to predict phase I/II metabolites. Validate predictions with in vitro incubations (e.g., human liver microsomes + NADPH/UDPGA). For DNA adduct prediction, tools like ADAPT align adduct masses with experimental MS² spectra .

Methodological Optimization

Q. How can LC-MS/MS parameters be optimized for this compound in high-throughput studies?

- Column : HSS T3 (2.1 × 100 mm, 1.8 µm) for polar analytes.

- Gradient : 5–95% acetonitrile in 0.1% formic acid over 8 min.

- Ionization : ESI+ with capillary voltage 3.5 kV and source temperature 150°C.

- MRM transitions : Optimize declustering potentials (DP) and collision energies (CE) using Skyline software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.